2-methyl-1H-indole-5-carbaldehyde
Description
2-Methyl-1H-indole-5-carbaldehyde (CAS: 671215-52-4) is an indole derivative featuring a methyl group at position 2 and a formyl group at position 5 of the indole ring. This compound is of interest in medicinal chemistry and materials science due to the reactivity of its aldehyde group, which facilitates further functionalization. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol .
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-methyl-1H-indole-5-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-7-4-9-5-8(6-12)2-3-10(9)11-7/h2-6,11H,1H3 |
InChI Key |
CHFWDRKHOZSPJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1)C=CC(=C2)C=O |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares 2-methyl-1H-indole-5-carbaldehyde with structurally related indole carbaldehydes, emphasizing substituent positions, molecular weights, and key properties:
Key Observations :
- Positional Isomerism : Compounds like 5-methyl-1H-indole-2-carbaldehyde (CAS: 1463-60-1) and 6-methyl-1H-indole-2-carbaldehyde (CAS: 56813-20-8) share the same molecular formula as the target compound but differ in substituent placement, which significantly alters reactivity and intermolecular interactions .
- Halogenation Effects : Introducing halogens (e.g., Cl in 57335-86-1 or F in 883531-48-4) increases molecular weight and polarity, enhancing electrophilicity at the aldehyde group .
- N-Substitution : Derivatives like 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 36149-66-3) demonstrate how alkylation (ethyl) and etherification (methoxy) at the indole nitrogen modulate solubility and steric effects .
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